

Aeruginosin 103-A as a Thrombin Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Aeruginosin 103-A

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Introduction

Aeruginosin 103-A is a linear peptide natural product that has garnered attention within the scientific community for its potent inhibitory activity against thrombin, a key serine protease in the blood coagulation cascade. Isolated from the freshwater cyanobacterium *Microcystis viridis* (NIES-103), this compound belongs to the aeruginosin family of peptides, which are characterized by their unique structural features and diverse biological activities.^[1] This technical guide provides a comprehensive overview of **Aeruginosin 103-A** as a thrombin inhibitor, detailing its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and biosynthetic pathway.

Chemical Structure and Properties

Aeruginosin 103-A is a tetrapeptide with the chemical formula $C_{35}H_{48}N_6O_8$ and a molecular weight of 680.803 g/mol.^{[2][3]} Its structure was elucidated using 2D NMR and consists of four distinct moieties:

- p-hydroxyphenyllactic acid (Hpla) at the N-terminus
- D-Tyrosine (D-Tyr)
- 2-carboxy-6-hydroxyoctahydroindole (Choi)

- 1-amidino-2-ethoxy-3-aminopiperidine (Aeap) at the C-terminus[2]

Quantitative Inhibitory Data

Aeruginosin 103-A has demonstrated significant inhibitory activity against thrombin. While a specific inhibition constant (K_i) for **Aeruginosin 103-A** is not readily available in the current literature, its half-maximal inhibitory concentration (IC_{50}) has been determined. For comparative purposes, the K_i values of other relevant aeruginosins are also presented.

Compound	Target Enzyme	IC_{50}	IC_{50} (μM)	K_i (μM)	Source
Aeruginosin 103-A	Thrombin	9.0 $\mu g/mL$	13.22	N/A	[1]
Dysinosin A	Thrombin	N/A	N/A	0.45	
Aeruginosin K-139	Thrombin	N/A	0.66	N/A	[4]
Aeruginosin 89A	Plasmin	N/A	0.02	N/A	

N/A: Not Available in the reviewed literature.

Mechanism of Thrombin Inhibition

The aeruginosin family of peptides are known to be competitive inhibitors of serine proteases like thrombin.[5] The mechanism of inhibition is attributed to the interaction of the C-terminal arginine mimetic, in the case of **Aeruginosin 103-A**, the Aeap moiety, with the S1 specificity pocket of the enzyme. The rest of the peptide backbone interacts with other subsites of the enzyme's active site, contributing to the overall binding affinity.

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- To cite this document: BenchChem. [Aeruginosin 103-A as a Thrombin Inhibitor: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1246117#aeruginosin-103-a-as-a-thrombin-inhibitor]

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